molecular formula C20H21BrN4O3 B11209946 5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11209946
M. Wt: 445.3 g/mol
InChI Key: RLIZPCKHRYGBQD-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHBrNOS

    CAS Number: 380625-45-6

    Molecular Weight: 449.329 g/mol

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For instance, the reaction between a bromophenyl aldehyde and a trimethoxyphenyl hydrazine can yield the desired product. The specific reaction conditions and reagents would depend on the chosen synthetic pathway.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Can be reduced to its corresponding tetrahydro form.

    Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.

Common Reagents and Conditions::

    Bromination: Use N-bromosuccinimide (NBS) or other brominating agents.

    Reductive Amination: Employ reducing agents like sodium borohydride (NaBH).

    Substitution Reactions: Various nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products:: The major products depend on the specific reaction conditions. expect derivatives with altered substituents on the triazolo[1,5-a]pyrimidine core.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).

    Medicine: Potential therapeutic applications (e.g., antiviral, anticancer).

    Industry: As a precursor for drug development or materials synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

    4-(4-(4-Bromophenyl)-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine:

    Tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole:

Properties

Molecular Formula

C20H21BrN4O3

Molecular Weight

445.3 g/mol

IUPAC Name

5-(3-bromophenyl)-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21BrN4O3/c1-26-17-10-19(28-3)18(27-2)8-14(17)16-9-15(12-5-4-6-13(21)7-12)24-20-22-11-23-25(16)20/h4-8,10-11,15-16H,9H2,1-3H3,(H,22,23,24)

InChI Key

RLIZPCKHRYGBQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(NC3=NC=NN23)C4=CC(=CC=C4)Br)OC)OC

Origin of Product

United States

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